2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide
CAS No.:
Cat. No.: VC15309925
Molecular Formula: C18H17ClFNO3S
Molecular Weight: 381.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17ClFNO3S |
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Molecular Weight | 381.8 g/mol |
IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |
Standard InChI | InChI=1S/C18H17ClFNO3S/c19-16-7-3-2-6-15(16)18(22)21(14-9-10-25(23,24)12-14)11-13-5-1-4-8-17(13)20/h1-8,14H,9-12H2 |
Standard InChI Key | WNOSHEDSRSTCFL-UHFFFAOYSA-N |
Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Cl |
Introduction
Key Characteristics:
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The compound contains both electron-withdrawing (chloro and fluoro) and electron-donating groups, which may influence its reactivity and binding properties.
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The tetrahydrothiophene sulfone group introduces polarity and potential hydrogen bonding capabilities.
Synthesis Pathways
While specific synthesis details for this exact compound were not found in the provided results, similar benzamide derivatives are often synthesized using multi-step reactions involving:
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Amide Bond Formation: Reacting an acid chloride (e.g., benzoyl chloride derivative) with an amine (e.g., 2-fluorobenzylamine).
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Introduction of Sulfone Group: Oxidation of a tetrahydrothiophene ring to form the sulfone moiety.
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Chlorination: Incorporating the chloro group via electrophilic aromatic substitution or direct use of a chloro-substituted precursor.
Pharmacological Relevance
Compounds with similar structures have been studied for their activities as enzyme inhibitors, antimicrobial agents, or anticancer drugs:
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Anti-inflammatory Activity: Molecular docking studies on related compounds suggest they may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Antimicrobial Potential: Related benzamide derivatives have shown activity against bacterial and fungal pathogens by disrupting cell wall synthesis or protein function .
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Anticancer Properties: Benzamide derivatives are also explored for their ability to inhibit cancer cell proliferation through various mechanisms such as DNA intercalation or enzyme inhibition .
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups such as amides, sulfones, and aromatic rings.
Table: Comparative Binding Energies for Related Compounds
Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
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Celecoxib | COX-2 | -12.3 | 12.23 nM |
Licofelone | 5-LOX | -8.73 | 443.88 nM |
Related Benzamide Derivative | 5-LOX | -9.0 | 243.23 nM |
These findings indicate that benzamide derivatives can exhibit strong binding affinities to key enzymes involved in inflammation and cancer.
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